Cas no 13669-58-4 (6-methoxyquinoline-3-carbonitrile)

6-methoxyquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-QUINOLINECARBONITRILE, 6-METHOXY-
- 6-methoxyquinoline-3-carbonitrile
- 13669-58-4
- DTXSID801299474
- DB-399684
- AS-42843
- SB68596
- MFCD22628175
- SCHEMBL6990269
- AKOS022970867
- 6-methoxy-3-quinolinecarbonitrile
- IWDUVIPVMFJQJF-UHFFFAOYSA-N
- CS-0098332
- 6-METHOXYQUINOLINE-3-CARBONITRILE
- 3-Quinolinecarbonitrile, 6-methoxy-
-
- MDL: MFCD22628175
- インチ: 1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3
- InChIKey: IWDUVIPVMFJQJF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C(=CC(C#N)=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 184.063662883g/mol
- どういたいしつりょう: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 45.9Ų
6-methoxyquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-100MG |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 100MG |
¥ 1,663.00 | 2023-04-07 | |
Alichem | A189009637-1g |
6-Methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 1g |
$1,000.00 | 2022-04-02 | |
eNovation Chemicals LLC | D621712-10G |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 97% | 10g |
$6860 | 2024-07-21 | |
Chemenu | CM223379-1g |
6-Methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 1g |
$1234 | 2023-01-02 | |
abcr | AB480931-50mg |
6-Methoxyquinoline-3-carbonitrile; . |
13669-58-4 | 50mg |
€333.90 | 2024-08-02 | ||
eNovation Chemicals LLC | D621712-10g |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 97% | 10g |
$6860 | 2025-02-22 | |
eNovation Chemicals LLC | D621712-1g |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 97% | 1g |
$1140 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-1g |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 1g |
¥6648.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-5g |
6-methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 5g |
¥19944.0 | 2024-04-24 | |
Ambeed | A403755-50mg |
6-Methoxyquinoline-3-carbonitrile |
13669-58-4 | 95% | 50mg |
$213.0 | 2025-03-05 |
6-methoxyquinoline-3-carbonitrile 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
6-methoxyquinoline-3-carbonitrileに関する追加情報
Introduction to 6-methoxyquinoline-3-carbonitrile (CAS No. 13669-58-4)
6-methoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 13669-58-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and pharmacological applications. The presence of a methoxy group at the 6-position and a nitrile group at the 3-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.
The structural features of 6-methoxyquinoline-3-carbonitrile contribute to its potential as an intermediate in the synthesis of more complex pharmacophores. Quinoline derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The methoxy substituent enhances solubility and metabolic stability, while the nitrile group can participate in further functionalization through hydrolysis or reduction reactions. These characteristics make it a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of quinoline derivatives in addressing emerging therapeutic challenges. Studies have demonstrated that modifications at the 3-position of the quinoline core can significantly alter binding affinity to biological targets. For instance, 6-methoxyquinoline-3-carbonitrile has been investigated for its interaction with enzymes involved in metabolic pathways relevant to neurodegenerative diseases. The nitrile group serves as a hydrogen bond acceptor, facilitating stable interactions with polar residues in protein active sites.
In parallel, synthetic methodologies have evolved to optimize the preparation of 6-methoxyquinoline-3-carbonitrile. Modern approaches leverage transition metal catalysis and flow chemistry to improve yield and purity while reducing environmental impact. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing. The compound’s synthesis typically involves condensation reactions between appropriately substituted ketones or aldehydes with cyanide sources, followed by methoxylation under controlled conditions.
The pharmacological profile of 6-methoxyquinoline-3-carbonitrile has been explored through both in vitro and in vivo studies. Preliminary findings suggest that this derivative exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development. Researchers are particularly interested in its potential as a precursor for neuroprotective agents targeting oxidative stress and inflammation.
Emerging research also highlights the compound’s role in antimicrobial applications. The quinoline scaffold is known to disrupt bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. By incorporating structural analogs such as 6-methoxyquinoline-3-carbonitrile, scientists aim to develop novel antibiotics with enhanced efficacy against multidrug-resistant strains. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating these investigations.
The chemical reactivity of 6-methoxyquinoline-3-carbonitrile allows for further derivatization into more complex molecules with tailored biological activities. For example, palladium-catalyzed coupling reactions can introduce aryl or heteroaryl groups at various positions on the quinoline ring. Such modifications have led to compounds with improved pharmacokinetic properties and reduced toxicity profiles. These strategies underscore the compound’s utility as a flexible platform for structure-activity relationship (SAR) studies.
Industrial-scale production of 6-methoxyquinoline-3-carbonitrile requires careful optimization to ensure cost-effectiveness and scalability. Continuous flow reactors have been employed to enhance reaction efficiency and minimize waste generation. Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for quality control during synthesis and purification processes.
The future direction of research on 6-methoxyquinoline-3-carbonitrile is likely to focus on expanding its therapeutic applications through interdisciplinary collaborations involving chemists, biologists, and clinicians. Advances in genomics and proteomics are providing new insights into disease mechanisms, which may guide the development of next-generation quinoline-based therapeutics. Additionally, computational screening methods are being refined to identify novel derivatives with optimized properties.
In conclusion,6-methoxyquinoline-3-carbonitrile (CAS No. 13669-58-4) represents a promising candidate for further exploration in drug discovery programs due to its structural versatility and demonstrated biological activity. Its role as an intermediate in synthesizing pharmacologically relevant compounds underscores its importance in modern medicinal chemistry research. As scientific understanding evolves, this compound is poised to contribute significantly to advancements in therapeutic innovation.
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